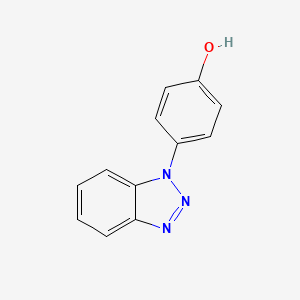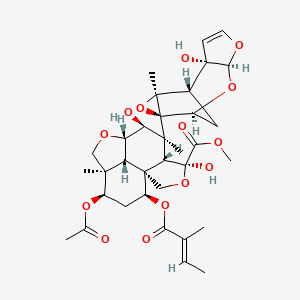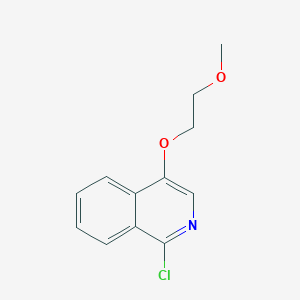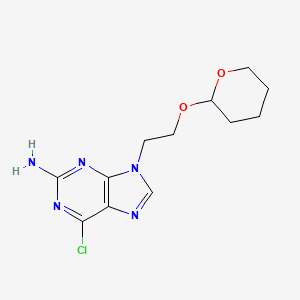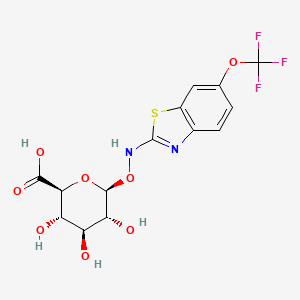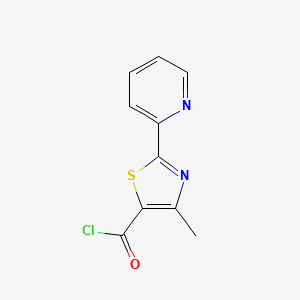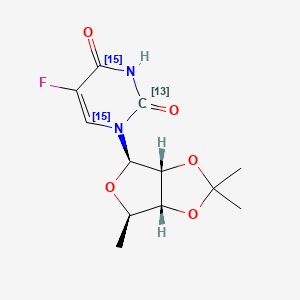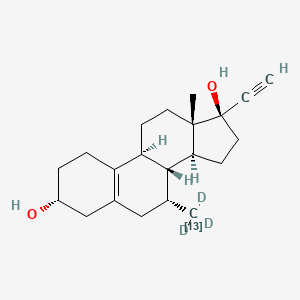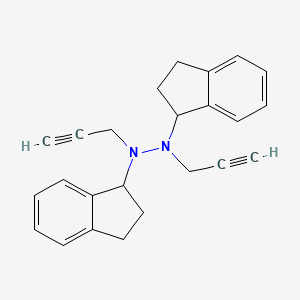
Rasagiline Dimer Impurity
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its two indene groups and two propynyl groups attached to a central hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine typically involves the reaction of indanone with propargylamine in the presence of copper (I)-catalysts. Another method involves the reaction of 2-propyn-1-ol with indanone in the presence of an acid catalyst. These reactions are carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazine compounds.
Aplicaciones Científicas De Investigación
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Explored for its use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine involves its interaction with various molecular targets and pathways. It is known to affect the expression and function of signaling pathways and enzymes, including protein kinase C (PKC) and cyclooxygenase (COX) pathways. These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide:
2,2-dimethylcyclopentyl)hydrazine hydrochloride: Another hydrazine derivative with different structural features and applications.
Uniqueness
1,2-Bis(2,3-dihydro-1H-inden-1-yl)-1,2-di(prop-2-yn-1-yl)hydrazine is unique due to its combination of indene and propynyl groups attached to a central hydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C24H24N2 |
|---|---|
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
1,2-bis(2,3-dihydro-1H-inden-1-yl)-1,2-bis(prop-2-ynyl)hydrazine |
InChI |
InChI=1S/C24H24N2/c1-3-17-25(23-15-13-19-9-5-7-11-21(19)23)26(18-4-2)24-16-14-20-10-6-8-12-22(20)24/h1-2,5-12,23-24H,13-18H2 |
Clave InChI |
OANSOBMQYVEPSA-UHFFFAOYSA-N |
SMILES canónico |
C#CCN(C1CCC2=CC=CC=C12)N(CC#C)C3CCC4=CC=CC=C34 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


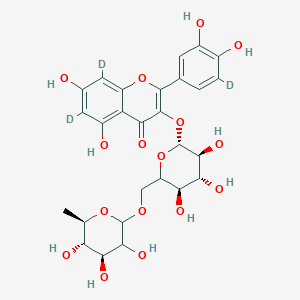

![1,3,3-Trimethyl-2-[(1,3-hexadien-5-ynyl)-trimethylsilyl]-cyclohexane](/img/structure/B13857463.png)
